molecular formula C16H11ClN2O2 B2429039 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 590357-66-7

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B2429039
CAS No.: 590357-66-7
M. Wt: 298.73
InChI Key: VLQXLFDKZMMXRZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems with multiple substituents. The primary designation, this compound, reflects the positional relationships of the functional groups within the quinoline framework. The quinoline ring system serves as the parent structure, with the carboxylic acid functionality located at the 4-position, providing the fundamental naming framework for this compound.

Alternative chemical designations documented in chemical databases include the synonym 2-(4-Aminophenyl)-6-chloro-4-quinolinecarboxylic acid, which emphasizes the quinoline core structure while maintaining the same positional information. The Chemical Abstracts Service has assigned the unique registry number 590357-66-7 to this compound, ensuring unambiguous identification across scientific literature and commercial applications. Additional registry information includes the MDL number MFCD03946089, which provides cross-referencing capabilities within chemical information systems.

The Simplified Molecular Input Line Entry System representation for this compound is documented as C1=C(C=CC(=C1)N)C2=CC(=C3C=C(C=CC3=N2)Cl)C(=O)O, which encodes the complete structural information in a linear format suitable for computational applications. This representation facilitates database searching and computational modeling by providing a standardized method for describing the molecular connectivity. The compound classification within chemical taxonomy systems identifies it as a member of the heterocyclic building blocks category, reflecting its potential utility in synthetic organic chemistry applications.

Molecular Formula and Structural Characterization Techniques

The molecular formula C₁₆H₁₁ClN₂O₂ indicates the presence of sixteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight of 298.72 grams per mole represents a moderately sized organic molecule suitable for various analytical characterization techniques. Computational chemistry calculations have provided additional molecular descriptors that enhance understanding of the compound's physicochemical properties and potential interactions.

Property Value Source
Molecular Formula C₁₆H₁₁ClN₂O₂
Molecular Weight 298.72 g/mol
Topological Polar Surface Area 76.21 Ų
Calculated LogP 3.8356
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 2

Nuclear magnetic resonance spectroscopy has emerged as a primary characterization technique for quinoline derivatives of this structural class. Research investigations on related compounds in the 2-aminophenylquinoline-4-carboxylic acid series have demonstrated characteristic spectroscopic patterns that facilitate structural confirmation. Proton nuclear magnetic resonance analysis typically reveals distinctive chemical shifts corresponding to the aromatic protons of both the quinoline and phenyl ring systems, with the amino group protons exhibiting characteristic coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework of the molecule. Studies of structurally similar compounds have identified characteristic chemical shifts for the quinoline carbon atoms, the carboxylic acid carbonyl carbon, and the aromatic carbons of the substituted phenyl ring. The chlorine substitution on the quinoline ring system produces distinctive electronic effects that are observable through nuclear magnetic resonance analysis, contributing to the overall structural characterization profile.

Infrared spectroscopy serves as an additional analytical tool for functional group identification and structural confirmation. The carboxylic acid functionality typically exhibits characteristic absorption bands corresponding to both the carbonyl stretching vibration and the hydroxyl group associated with the acid moiety. The amino group substitution on the phenyl ring contributes additional characteristic absorption features that distinguish this compound from related structural analogs without amino substitution.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic analysis represents the most definitive method for determining the three-dimensional molecular conformation and solid-state packing arrangements of organic compounds. The Cambridge Structural Database contains experimental crystal structure determinations that provide atomic-level detail of molecular geometry and intermolecular interactions. Recent crystallographic studies have contributed to the growing body of structural knowledge regarding quinoline derivatives, although specific crystallographic data for this compound requires dedicated investigation.

The three-dimensional molecular conformation of this compound is influenced by several factors, including the planarity constraints imposed by the quinoline aromatic system, the orientational preferences of the substituted phenyl ring, and the hydrogen bonding capabilities of both the amino and carboxylic acid functional groups. Computational modeling approaches have provided insights into the preferred conformational states and the energy barriers associated with rotational motion around the single bonds connecting the phenyl ring to the quinoline core.

Intramolecular interactions play a crucial role in determining the stable conformational states of this compound. The proximity of the amino group on the phenyl ring to other portions of the molecule may result in favorable electrostatic interactions or hydrogen bonding arrangements that stabilize particular conformational geometries. The carboxylic acid functionality provides additional opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly influences the solid-state structure and potentially affects the solution-phase conformation.

The chlorine substitution at the 6-position of the quinoline ring introduces both steric and electronic effects that contribute to the overall molecular geometry. The van der Waals radius of the chlorine atom may influence the relative orientation of adjacent substituents, while the electronic properties of the halogen affect the electron density distribution throughout the aromatic system. These effects collectively contribute to the unique three-dimensional architecture of this compound and distinguish it from related quinoline derivatives bearing different substituent patterns.

Computational chemistry approaches, including density functional theory calculations, have provided theoretical predictions regarding the preferred molecular geometries and conformational energies. These computational investigations complement experimental crystallographic studies by providing detailed information about electronic structure, molecular orbitals, and the energetic relationships between different conformational states. The integration of computational and experimental approaches provides a comprehensive understanding of the three-dimensional structural characteristics of this compound.

Properties

IUPAC Name

2-(4-aminophenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQXLFDKZMMXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.

    Reduction: The reduction of 4-chloro-2-nitroaniline to 4-chloro-2-aminophenyl.

    Cyclization: The cyclization of 4-chloro-2-aminophenyl with appropriate reagents to form the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. In particular, derivatives of 2-(4-aminophenyl)-6-chloroquinoline-4-carboxylic acid have shown promising results as selective HDAC inhibitors, leading to apoptosis in cancer cells and reduced tumor growth .

Case Studies

  • In a study examining various quinoline derivatives, compounds derived from this compound exhibited significant cytotoxic effects against multiple breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines .
  • Another research effort highlighted the compound's effectiveness against different cancer types through a hybrid pharmacophore approach, enhancing tumor specificity while minimizing effects on healthy cells .

Antibacterial Properties

Activity Against Bacterial Strains
Research has indicated that derivatives of this compound possess notable antibacterial activity. In vitro studies have demonstrated effectiveness against various strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly influenced antibacterial potency .

Efficacy Data

  • Compounds were tested using the agar diffusion method, showing varying degrees of inhibition against bacterial strains. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
  • The flexibility and length of the amide side chains were found to enhance antibacterial activity significantly .

Antitubercular Activity

Inhibition of Mycobacterium tuberculosis
The compound has also been evaluated for its potential as an antitubercular agent. New analogs based on this compound were synthesized and screened for their activity against Mycobacterium tuberculosis. Some derivatives exhibited promising results, indicating their potential for further development as therapeutic agents against tuberculosis .

Summary of Findings

ApplicationKey FindingsReferences
Anticancer Effective HDAC inhibitors; significant cytotoxicity against breast cancer cells
Antibacterial Active against S. aureus and E. coli; structure modifications enhance potency
Antitubercular Promising activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

    4-Aminophenylacetic acid: Used as a competitive inhibitor in biological studies.

    2-Phenethylamines: Known for their diverse biological activities, including antiviral and anticancer effects.

Uniqueness

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O2C_{15}H_{12}ClN_{3}O_{2}, with a molecular weight of approximately 287.76 g/mol. Its structure includes a quinoline core, which is known for various biological activities, particularly in antimalarial and anticancer applications.

Research indicates that compounds similar to this compound may interact with multiple biological targets:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may also exhibit similar binding characteristics.
  • Biochemical Pathways : The compound is likely to influence several biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It has been evaluated against Mycobacterium tuberculosis (Mtb), showing promising inhibitory effects at low concentrations (IC50 values around 1 μM) when tested using the Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Similar quinoline derivatives have been known to inhibit key enzymes involved in cancer cell proliferation, such as lactate dehydrogenase (LDH) .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against a panel of bacterial strains, confirming its effectiveness against resistant strains .
  • Antitubercular Screening : A series of modified quinoline carboxylic acids were synthesized and screened for activity against Mtb. The results indicated that structural modifications could enhance biological activity, with some derivatives showing better efficacy than traditional treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles are essential to determine its viability as a drug candidate .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid, and how do substituent positions affect reaction efficiency?

Methodological Answer:

  • Synthetic Routes:
    • Friedländer condensation is commonly used for quinoline core formation. For example, condensation of 4-aminobenzaldehyde derivatives with 6-chloro-2-aminoketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) can yield the quinoline backbone .
    • Carboxylic acid introduction: Post-cyclization oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ under controlled pH conditions .
  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -Cl at position 6) increase electrophilicity of intermediates, accelerating cyclization but may reduce solubility.
    • Bulky substituents (e.g., methoxy groups) can sterically hinder reactions, requiring elevated temperatures (e.g., 80–100°C) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., mean C–C bond length ~1.48 Å for quinolines) to validate the planar quinoline core .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm confirm quinoline ring protons. The -NH₂ group (position 4-phenyl) appears as a broad singlet at δ ~5.5 ppm .
    • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ ~170 ppm, while aromatic carbons appear between δ 110–150 ppm .
  • IR Spectroscopy: Stretching vibrations for -COOH (~1700 cm⁻¹) and -NH₂ (~3400 cm⁻¹) confirm functional groups .

Q. How does the compound’s solubility profile influence experimental design in pharmacological assays?

Methodological Answer:

  • Solubility Challenges: The compound’s low aqueous solubility (common for quinoline derivatives) necessitates solvent optimization:
    • Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity).
    • Adjust pH with mild bases (e.g., NaHCO₃) to deprotonate the carboxylic acid group and enhance solubility .
  • In Vivo Studies: Formulate with co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardization:
    • Use consistent assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values for antiproliferative activity may arise from varying MTT assay protocols .
  • Control Experiments:
    • Test for off-target effects using knockout cell lines or competitive binding assays.
    • Validate purity (>95% by HPLC) to exclude confounding impurities .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets). Prioritize hydrogen bonding between the -COOH group and catalytic residues (e.g., Lys or Asp) .
  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What methodologies optimize regioselectivity during synthesis to minimize isomer formation?

Methodological Answer:

  • Directed Metalation:
    • Use directing groups (e.g., -NH₂) with Pd catalysts to control functionalization at specific positions (e.g., C-6 chlorination) .
  • Chromatographic Monitoring:
    • Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates and reduce byproducts .
  • Isomer Separation:
    • Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers or diastereomers .

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